molecular formula C15H19ClN2O B8110552 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one

2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8110552
M. Wt: 278.78 g/mol
InChI Key: RUYMSFNPVJXKEX-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-2,7-diazaspiro[45]decan-1-one is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one typically involves the reaction of 4-chlorobenzylamine with a suitable spirocyclic precursor. One common method involves the use of a spirocyclic ketone, which undergoes a nucleophilic substitution reaction with 4-chlorobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of receptor interaction protein kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis, a form of programmed cell death. By inhibiting RIPK1, 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one can block the activation of the necroptosis pathway, thereby reducing inflammation and cell death in various disease models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other spirocyclic compounds .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c16-13-4-2-12(3-5-13)10-18-9-7-15(14(18)19)6-1-8-17-11-15/h2-5,17H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYMSFNPVJXKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)CC3=CC=C(C=C3)Cl)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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